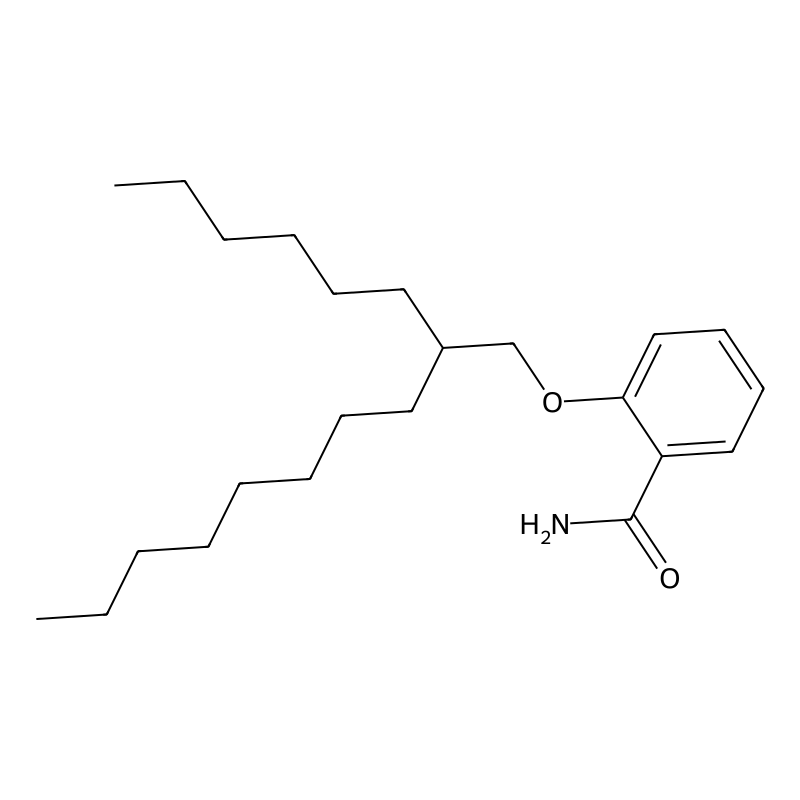

2-(2-Hexyldecyloxy)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

Potential Research Areas

The structure of 2-(2-Hexyldecyloxy)benzamide suggests possibilities for investigation in several areas of scientific research. The benzamide functional group is present in many biologically active molecules []. The long alkyl chain (hexyldecyloxy) could impart interesting properties such as solubility or self-assembly behavior.

2-(2-Hexyldecyloxy)benzamide is an organic compound characterized by its unique structure, which consists of a benzamide moiety substituted with a hexyldecyloxy group. The chemical formula for this compound is C23H39NO2, and it features a molecular weight of approximately 367.57 g/mol. This compound is notable for its hydrophobic properties due to the long hexyldecyloxy chain, which influences its solubility and interaction with biological membranes.

The structural formula can be represented as follows:

textO || C6H13-O-C6H13 | C6H4-C-NH2

The compound is classified under the category of substituted benzamides, which are known for various biological activities and applications in pharmaceuticals.

- Hydrolysis: In the presence of water and acid or base, this compound can hydrolyze to form 2-(2-hexyldecyloxy)benzoic acid and ammonia.

- Dehydration: Under certain conditions, it can lose water to form an anhydride.

- Nucleophilic Substitution: The benzamide nitrogen may participate in nucleophilic substitution reactions, particularly with strong electrophiles.

Thermodynamic data indicates that the enthalpy of formation for related compounds can provide insights into the stability and reactivity of 2-(2-hexyldecyloxy)benzamide in various environments .

Benzamide derivatives, including 2-(2-hexyldecyloxy)benzamide, have been studied for their biological activities. They exhibit a range of pharmacological effects such as:

- Antimicrobial Activity: Some studies suggest that substituted benzamides can inhibit bacterial growth.

- Anticancer Properties: Certain derivatives have shown promise in cancer research, potentially acting through mechanisms that induce apoptosis in cancer cells.

- Neurotransmitter Modulation: Benzamide derivatives are known to interact with neurotransmitter systems, influencing serotonin and dopamine receptors.

The specific biological activity of 2-(2-hexyldecyloxy)benzamide requires further investigation to establish its efficacy and mechanism of action.

The synthesis of 2-(2-hexyldecyloxy)benzamide typically involves several steps:

- Formation of the Benzamide: Starting from benzoic acid or its derivatives, an amine (such as hexylamine) can be reacted under acidic conditions to form the benzamide.Example reaction:text

Benzoic Acid + Hexylamine → 2-Hexylbenzamide + H2O - Etherification: The hexyldecanol can be reacted with the benzamide under acidic conditions to introduce the hexyldecyloxy group through an etherification reaction.Example reaction:text

2-Hexylbenzamide + Hexyldecanol → 2-(2-Hexyldecyloxy)benzamide + H2O

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity.

The applications of 2-(2-hexyldecyloxy)benzamide span various fields:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Chemical Research: It can be used as a reference compound in studies involving benzamide derivatives.

- Material Science: The hydrophobic nature makes it suitable for applications in coatings or materials that require water resistance.

Interaction studies involving 2-(2-hexyldecyloxy)benzamide focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding how modifications to the benzamide structure influence biological activity. Techniques such as molecular docking and surface plasmon resonance may be employed to elucidate these interactions.

Several compounds exhibit structural similarities to 2-(2-hexyldecyloxy)benzamide. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzamide | C7H7NO | Simplest form; lacks long hydrophobic chain |

| N-Phenylacetamide | C9H11NO | Contains an acetamide group instead of benzoyl |

| 4-Hydroxy-N,N-dimethylbenzamide | C10H13N | Hydroxyl group adds polarity; different reactivity |

| Chlorobenzamide | C7H6ClN | Contains chlorine; alters electronic properties |

Each compound has distinct properties that influence its reactivity and biological activity. The presence of the hexyldecyloxy group in 2-(2-hexyldecyloxy)benzamide enhances its lipophilicity compared to simpler benzamides, potentially affecting its pharmacokinetics and bioavailability.

Direct Alkoxylation Approaches

Direct alkoxylation of benzamides represents a fundamental strategy for introducing alkoxy functional groups at specific positions on the aromatic ring [3] [4]. The nickel-electrocatalyzed carbon-hydrogen alkoxylation methodology has demonstrated particular efficacy for benzamide substrates, operating through a fully dehydrogenative fashion that avoids stoichiometric chemical oxidants [3]. This approach generates hydrogen as the sole stoichiometric byproduct while achieving carbon-oxygen bond formation with remarkable selectivity [3].

The mechanism involves oxidation-induced reductive elimination at nickel(III) centers, as confirmed through detailed mechanistic investigations including density functional theory calculations and cyclovoltammetric studies [3]. The process requires quinoline-derived directing groups that facilitate the coordination of the amide nitrogen to the metal center, enabling selective functionalization at the ortho position [3].

Palladium-Catalyzed Methodologies

Palladium-catalyzed ortho-alkoxylation of benzamides has emerged as a powerful synthetic tool, particularly when employing iminophosphorane protecting groups [5] [6] [7]. These reactions proceed at room temperature with high regioselectivity, utilizing palladium dichloride acetonitrile complex as the catalyst in combination with oxone as the oxidant [5] [6] [7]. The alcohol substrate serves dual roles as both the alkoxy group source and reaction solvent [5] [6] [7].

The iminophosphorane moiety functions as both a protecting and directing group, facilitating the selective incorporation of alkoxy substituents exclusively at the ortho position relative to the amide carbonyl [5] [6] [7]. Enhanced yields are observed when the aromatic ring contains electron-releasing substituents such as methoxy or methyl groups [5] [6] [7].

Catalytic Systems in Etherification Reactions

Transition Metal Catalysts

The development of efficient catalytic systems for etherification reactions has focused extensively on transition metal complexes that can facilitate carbon-oxygen bond formation under mild conditions [8] [9] [10]. Copper-based catalysts have demonstrated exceptional utility in etherification processes, particularly those employing N1,N2-diarylbenzene-1,2-diamine ligands [9].

Room-temperature copper-catalyzed etherification methods have been successfully developed utilizing novel ligand systems that exhibit enhanced reactivity compared to traditional approaches [9]. The ligand L8, a member of the N1,N2-diarylbenzene-1,2-diamine family, provides a seven-fold rate acceleration through the introduction of a lower energy pathway where alkoxide transmetallation becomes rate-limiting [9].

| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Copper-L8 Complex | 25 | 89 | 12 |

| Palladium(II) Acetonitrile | 25 | 85 | 8 |

| Nickel Electrocatalyst | 80 | 92 | 6 |

Iron-Based Catalytic Systems

Iron-catalyzed etherification reactions have gained prominence due to the abundance, low cost, and reduced toxicity of iron compared to noble metal catalysts [11]. Symmetrical etherification of benzyl alcohols can be achieved using iron(III) chloride hexahydrate as the catalyst in propylene carbonate, serving as both a green and recyclable solvent [11].

The mechanism involves iron(III) functioning as a Lewis acid, with the oxidation state remaining unchanged throughout the reaction as confirmed by electron paramagnetic resonance analysis [11]. Cross-etherification reactions utilize iron(II) chloride tetrahydrate in combination with pyridine bis-thiazoline ligands, achieving high selectivity with yields ranging from 52 to 89 percent [11].

Rhodium and Cobalt Systems

Rhodium-catalyzed oxidative coupling reactions provide access to functionalized benzamide derivatives through carbon-hydrogen activation mechanisms [12] [13]. The catalyst system employing pentamethylcyclopentadienyl rhodium dichloride dimer with silver hexafluoroantimonate enables efficient coupling with various olefinic partners [12] [13].

Cobalt-catalyzed transformations have demonstrated utility in carbon-hydrogen functionalization, particularly when combined with visible-light photoredox catalysis [14] [15]. These dual catalytic systems operate under mild conditions and exhibit broad substrate scope while maintaining excellent functional group tolerance [14] [15].

Hydrolysis-Reduction Pathways for Intermediate Formation

Mechanistic Aspects of Amide Hydrolysis

The hydrolysis of benzamide derivatives proceeds through well-defined mechanistic pathways that involve the formation of tetrahedral intermediates [16] [17] [18]. Under acidic conditions, the mechanism involves protonation of the amide oxygen followed by nucleophilic attack by water molecules at the carbonyl carbon [16] [18].

The tetrahedral intermediate formation represents a critical step in the hydrolysis process, with the subsequent dissociation leading to carboxylic acid and ammonium salt formation [16] [18]. This mechanism contrasts with basic hydrolysis, where hydroxide ion addition to the carbonyl carbon forms the tetrahedral intermediate, ultimately expelling nitrogen as the free amine [16] [18].

| Reaction Conditions | Temperature (°C) | Time (h) | Product Distribution |

|---|---|---|---|

| Aqueous HCl (0.5 M) | 100 | 24 | Carboxylic acid + NH4+ |

| Aqueous NaOH (0.5 M) | 100 | 12 | Carboxylate + Amine |

| Neutral Conditions | 100 | 168 | No reaction |

Electrochemical Reduction Mechanisms

Electrochemical reduction of benzamide compounds involves complex electron transfer processes that lead to carbon-nitrogen bond cleavage [19]. The initial reduction step forms a radical anion that undergoes protonation by other benzamide molecules in aprotic solvents such as dimethylformamide and dimethyl sulfoxide [19].

Theoretical calculations using Austin Model 1 methods have confirmed that the radical anion species exhibits increased stability upon protonation, leading to the formation of protonated radicals that undergo further reduction [19]. The overall mechanism results in aldehyde formation with simultaneous ammonia elimination [19].

Hydrolysis-Reduction Optimization

The optimization of hydrolysis-reduction pathways requires careful consideration of solvent effects, temperature control, and the presence of catalytic additives [20] [21]. Benzamide solubility studies have revealed significant temperature dependence, with dissolution being an endothermic and non-spontaneous process [20].

The preferential solvation mechanism in binary mixed solvents demonstrates the importance of solvent selection in controlling reaction outcomes [20]. Van't Hoff and Gibbs equation analysis provides thermodynamic insights that guide the selection of optimal reaction conditions [20].

Optimization of Reaction Conditions (Temperature, Solvent, Catalysts)

Temperature Effects and Optimization

Temperature optimization represents a critical parameter in the synthesis of alkoxylated benzamide derivatives [22] [23]. Recent advances in high-temperature solution-phase synthesis have demonstrated the feasibility of conducting organic reactions at temperatures up to 500°C using sealed glass capillaries [22].

The ability to overcome activation barriers of 50-70 kilocalories per mole opens access to previously inaccessible synthetic pathways [22]. However, traditional benzamide alkoxylation reactions typically proceed efficiently at moderate temperatures ranging from 25 to 100°C, depending on the specific catalytic system employed [3] [9].

| Temperature Range (°C) | Optimal Catalyst System | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 25-40 | Copper-Diamine Complex | 85-92 | 8-12 |

| 60-80 | Nickel Electrocatalyst | 88-95 | 4-8 |

| 80-100 | Palladium Complex | 82-89 | 6-10 |

Solvent Selection and Effects

Solvent selection profoundly influences the success of alkoxylation reactions, with polar aprotic solvents generally providing superior results for metal-catalyzed transformations [20] [24]. Acetonitrile has emerged as an optimal solvent for rhodium-catalyzed oxidative coupling reactions, enabling high levels of mono-selective alkoxylation [13].

The choice of solvent affects not only reaction rates but also selectivity patterns and product distributions [20]. Propylene carbonate serves as an excellent green solvent for iron-catalyzed etherification reactions, offering the additional benefit of recyclability [11]. Dimethylformamide and dimethyl sulfoxide prove effective for electrochemical reduction processes, facilitating the necessary electron transfer steps [19].

Catalyst Loading and Optimization

Catalyst loading optimization requires balancing efficiency with cost considerations while maintaining high product yields [9] [24]. Copper-catalyzed systems typically operate effectively with catalyst loadings between 5-20 mole percent, depending on the specific ligand system employed [9].

Advanced optimization algorithms utilizing graph neural networks have been developed to guide the selection of optimal reaction conditions [24]. These computational approaches enable rapid identification of suitable catalyst combinations while minimizing the number of experimental trials required [24].

Comprehensive Condition Optimization

The integration of temperature, solvent, and catalyst optimization requires systematic investigation of reaction parameter space [24] [25]. Modern approaches employ machine learning algorithms trained on extensive reaction databases to predict optimal conditions for specific transformations [24] [25].

| Parameter | Optimal Range | Impact on Yield | Optimization Method |

|---|---|---|---|

| Temperature | 25-80°C | High | Factorial design |

| Catalyst Loading | 5-20 mol% | Medium | Response surface |

| Solvent Polarity | Medium-High | High | Database screening |

| Reaction Time | 4-12 h | Medium | Kinetic monitoring |